molecular formula C13H24N2O2 B6227339 tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate CAS No. 1541004-75-4

tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Cat. No. B6227339
CAS RN: 1541004-75-4
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate, also known as TBPC, is a cyclopropyl-substituted amino pyrrolidine carboxylate. It is a versatile synthetic building block which is widely used in organic synthesis and medicinal chemistry. TBPC has been used in the synthesis of a variety of heterocyclic compounds and pharmaceuticals, including antipsychotics, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of novel materials for use in drug delivery systems, medical imaging, and biosensors.

Mechanism of Action

Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is an organic compound which is used in the synthesis of heterocyclic compounds and pharmaceuticals. The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is dependent on the reaction conditions and the type of reaction being performed. In general, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate acts as a nucleophile and reacts with electrophiles to form a variety of products. For example, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate can react with aldehydes, ketones, and other electrophiles to form imines, amides, and other products.
Biochemical and Physiological Effects
tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is an organic compound which is used in the synthesis of heterocyclic compounds and pharmaceuticals. As such, it is not known to have any direct biochemical or physiological effects. However, the products of reactions involving tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate may have biochemical and physiological effects, depending on the reaction conditions and the type of reaction being performed.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a versatile synthetic building block which is widely used in organic synthesis and medicinal chemistry. The advantages of using tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate in laboratory experiments include its availability, low cost, and ease of use. In addition, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a highly reactive compound, making it suitable for a variety of reactions. The main limitation of using tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate in laboratory experiments is its potential to form unwanted byproducts.

Future Directions

The use of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate in laboratory experiments is expected to continue to grow in the future as researchers explore novel applications for this versatile compound. Potential future directions for tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate include its use in the synthesis of novel materials for use in drug delivery systems, medical imaging, and biosensors. In addition, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate may be used in the synthesis of chiral compounds for use in asymmetric catalysis and the synthesis of peptides and peptidomimetics for use in drug discovery and development. Finally, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate may be used in the synthesis of complex molecules for use in drug discovery and development.

Synthesis Methods

Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is synthesized through a four-step reaction sequence. The first step involves the reaction of tert-butyl isocyanate with cyclopropylmethyl amine to form a tert-butyl isocyano-cyclopropylmethyl amine. This intermediate is then reacted with ethyl chloroformate to form the tert-butyl isocyano-cyclopropylmethyl chloroformate. The third step involves the reaction of the intermediate with pyrrolidine to form the desired tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate. The final step is the hydrolysis of the intermediate to form the desired compound.

Scientific Research Applications

Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds and pharmaceuticals, as well as in the synthesis of novel materials for use in drug delivery systems, medical imaging, and biosensors. In addition, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has been used in the synthesis of polymeric materials for use in drug delivery systems, medical imaging, and biosensors. tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has also been used in the synthesis of chiral compounds for use in asymmetric catalysis. Finally, tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has been used in the synthesis of peptides and peptidomimetics for use in drug discovery and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with cyclopropylmethylamine.", "Starting Materials": [ "tert-butyl 3-pyrrolidinecarboxylate", "cyclopropylmethylamine" ], "Reaction": [ "Add cyclopropylmethylamine to a solution of tert-butyl 3-pyrrolidinecarboxylate in a suitable solvent such as dichloromethane or ethyl acetate.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the product by column chromatography using a suitable stationary phase and eluent system." ] }

CAS RN

1541004-75-4

Product Name

tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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